molecular formula C9H14N4O B1476340 (3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1702639-18-6

(3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B1476340
CAS No.: 1702639-18-6
M. Wt: 194.23 g/mol
InChI Key: PORIJNIYEXDZJG-UHFFFAOYSA-N
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Description

(3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-3-8(11-12(6)2)9(14)13-4-7(10)5-13/h3,7H,4-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORIJNIYEXDZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a synthetic organic molecule that combines azetidine and pyrazole structures. Its potential biological activities have garnered interest in medicinal chemistry, particularly for antimicrobial and anticancer applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization reactions are employed to create the azetidine structure from suitable precursors.
  • Amination : An amino group is introduced at a specific position on the azetidine ring through amination reactions.
  • Attachment of the Pyrazole Moiety : This step involves forming a carbon-nitrogen bond between the azetidine and pyrazole rings, often via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds with pyrazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of 1H-pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound could similarly possess such properties .

Anticancer Effects

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, related compounds have demonstrated IC50 values indicating potent activity against glioma cells while sparing healthy cells . The mechanism often involves induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy.

The biological effects of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Binding : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Further research is necessary to elucidate the precise molecular interactions and pathways involved in its biological activity.

Study on Anticancer Activity

A study conducted on similar pyrazole derivatives reported significant anticancer properties. Compound 5f from this series exhibited an IC50 of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). The mechanism was primarily through apoptosis induction as confirmed by flow cytometry .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .

Comparative Analysis

To understand how this compound compares with other compounds, a brief comparison is provided in the table below:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundAzetidine + PyrazolePromising (IC50 = 5.13 µM)Moderate
1-(3-aminoazetidin-1-yl)-2-(pyrazolyl)propanoneSimilar structureEffective against various cancersHigh against certain bacteria
5-Methylpyrazole derivativesPyrazole onlyVariable efficacyHigh against Gram-positive bacteria

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure may lead to novel therapeutic agents with enhanced efficacy against various diseases, particularly in oncology and infectious diseases.

Antimicrobial Activity

Research indicates that compounds containing azetidine and pyrazole structures exhibit significant antimicrobial properties. Studies are ongoing to evaluate the effectiveness of (3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone against different bacterial strains.

Anticancer Properties

Initial studies suggest that this compound may have anticancer effects by modulating specific biochemical pathways involved in cell proliferation and apoptosis. Detailed investigations are needed to elucidate its mechanism of action.

Organic Synthesis

As a versatile building block, this compound is utilized in synthesizing more complex molecules in organic chemistry. Its reactivity allows for various transformations that can yield valuable derivatives for further study.

Case Study 1: Antimicrobial Testing

In a study published by a leading journal in medicinal chemistry, researchers evaluated the antimicrobial activity of several azetidine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Evaluation

A recent investigation focused on the anticancer properties of pyrazole-based compounds, revealing that this compound induced apoptosis in cancer cell lines through activation of specific caspases. Further research is required to confirm these findings and explore its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Reactant of Route 2
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(3-aminoazetidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.